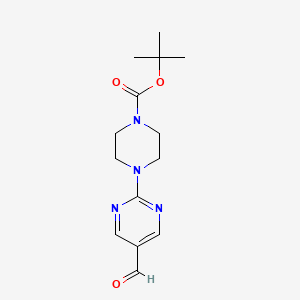

Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C14H20N4O3 It is characterized by a piperazine ring substituted with a formylpyrimidine group and a tert-butyl ester

Properties

IUPAC Name |

tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c1-14(2,3)21-13(20)18-6-4-17(5-7-18)12-15-8-11(10-19)9-16-12/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFECCRJYFVYXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromopyridine-5-carbaldehyde and 1-BOC-piperazine.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).

Procedure: The 2-bromopyridine-5-carbaldehyde is reacted with 1-BOC-piperazine in the presence of a base to form the desired product. The reaction mixture is then purified using standard techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Types of Reactions:

Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrimidine derivatives.

Chemistry:

Building Block: Used as a building block in the synthesis of more complex molecules.

Ligand Design: Employed in the design of ligands for metal coordination complexes.

Biology and Medicine:

Drug Development:

Biological Probes: Used in the design of probes for studying biological processes.

Industry:

Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

- Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate

- Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Comparison:

- Structural Differences: The presence of different substituents on the pyrimidine ring (e.g., bromine, amino group) leads to variations in chemical reactivity and biological activity.

- Uniqueness: Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate is unique due to the presence of the formyl group, which allows for specific chemical modifications and interactions.

Biological Activity

Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate, a compound with the CAS number 479226-10-3, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H19N4O2

- Molecular Weight : 265.32 g/mol

- CAS Number : 479226-10-3

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperazine derivatives with pyrimidine-based aldehydes. The synthetic pathway often includes the formation of the piperazine ring followed by carboxylation and subsequent functionalization with pyrimidine derivatives.

Antimicrobial Properties

Recent studies have indicated that compounds similar to tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine derivatives exhibit significant antimicrobial activity. The presence of the pyrimidine moiety is believed to enhance the compound's interaction with microbial targets, potentially disrupting essential biological processes.

Anticancer Activity

Research has explored the anticancer potential of piperazine derivatives. A study highlighted that piperazine-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific activity of tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine has yet to be fully characterized, but its structural analogs have shown promise in preclinical models.

Neuroprotective Effects

Some studies suggest that piperazine derivatives may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism is thought to involve antioxidant properties and the modulation of neurotransmitter systems.

Research Findings and Case Studies

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate has been investigated for its potential as a precursor in drug discovery. Its structure allows for interaction with various biological targets, making it valuable in the development of therapeutic agents. Notably, compounds with similar structures have shown efficacy in modulating biological pathways, which can be crucial in pharmacological studies.

Research indicates that this compound exhibits significant biological activity, particularly in the realm of enzyme inhibition and receptor modulation. The formyl group present in the structure facilitates covalent bonding with nucleophilic sites on proteins, enhancing its potential as a therapeutic agent. Studies have shown that it can influence enzymatic activity or receptor function, which is essential for developing new drugs targeting specific diseases.

Material Science

In material science, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be incorporated into polymers or other materials where specific properties are required, such as increased stability or enhanced interaction with biological systems.

Case Studies and Findings

- Drug Discovery : A study focused on the synthesis of derivatives from this compound revealed its potential in creating bioactive molecules targeting specific enzymes involved in cancer pathways. This highlights its utility in developing targeted cancer therapies.

- Biological Interaction Studies : Interaction studies have demonstrated that derivatives of this compound can effectively inhibit specific enzymes, showcasing its role in drug design aimed at treating metabolic disorders.

- Material Development : Research has indicated that incorporating this compound into polymer matrices can enhance their mechanical properties while retaining biocompatibility, making them suitable for biomedical applications.

Q & A

[Basic] What are the standard synthetic routes for Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate?

Methodological Answer:

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between a pyrimidine derivative (e.g., 5-bromo-2-chloropyrimidine) and tert-butyl piperazine-1-carboxylate. Key steps include:

- Cooling reactions (0–5°C) to control exothermicity .

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

- Purification : Silica gel chromatography (ethyl acetate/petroleum ether gradients) or recrystallization .

Yields vary (26–91%) depending on reaction optimization .

[Basic] Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies the tert-butyl group (δ ~1.4 ppm), formyl proton (δ ~9.8–10.2 ppm), and piperazine/pyrimidine signals .

- IR : Confirms the formyl group (C=O stretch ~1700 cm⁻¹) and carbamate (C=O ~1680 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 306.41 g/mol for analogs) .

- HPLC : Assesses purity (>95% for research-grade material) .

[Advanced] How can conflicting NMR data for structural confirmation be resolved?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals by correlating ¹H-¹³C/¹H-¹H couplings. For example, HMBC can link the formyl proton to pyrimidine C5 .

- Variable temperature NMR : Reduces signal broadening caused by rotational hindrance in the piperazine ring .

- Comparative analysis : Cross-referencing with crystallographic data (e.g., bond lengths/angles from X-ray structures) .

[Advanced] What strategies improve synthetic yield when scaling up reactions?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 3 hours vs. 24 hours) and improves yield (91% in Step 1 of ).

- Catalyst optimization : Use Pd catalysts with ligands (e.g., XPhos) for better turnover .

- Solvent-free conditions : Minimizes side reactions in Boc deprotection steps .

- In-line monitoring : TLC or HPLC tracks reaction progression to avoid over- or under-reaction .

[Basic] How does the formyl group influence the compound’s reactivity?

Methodological Answer:

The formyl group:

- Participates in condensation reactions : Forms Schiff bases with amines (e.g., for drug conjugate synthesis) .

- Sensitivity to oxidation : Requires inert atmospheres (N₂/Ar) during storage .

- Directs electrophilic substitution : Activates the pyrimidine ring for functionalization at C4 or C6 .

[Advanced] How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Targeted modifications :

- Piperazine ring : Replace tert-butyl with acyl/alkyl groups to modulate lipophilicity .

- Pyrimidine ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .

- Biological assays : Test derivatives against enzymes (e.g., phosphoglycerate dehydrogenase) using IC₅₀ measurements .

- Computational docking : Predict binding modes with target proteins (e.g., using AutoDock Vina) .

[Advanced] What purification challenges arise with closely related byproducts?

Methodological Answer:

- Reverse-phase HPLC : Separates analogs with polar substituents using C18 columns and acetonitrile/water gradients .

- Crystallography-driven purification : Leverage differences in solubility (e.g., ethanol recrystallization for enantiomers) .

- Ion-exchange chromatography : Resolves charged impurities (e.g., de-Boc intermediates) .

[Basic] What are the stability considerations for long-term storage?

Methodological Answer:

- Temperature : Store at –20°C to prevent formyl group degradation .

- Moisture control : Use desiccants to avoid hydrolysis of the carbamate .

- Light protection : Amber vials prevent UV-induced radical reactions .

[Advanced] How to address low reproducibility in crystallographic data?

Methodological Answer:

- Twinned crystals : Use SHELXL’s TWIN command for refinement .

- Hydrogen bonding analysis : Validate packing motifs (e.g., O–H···N bonds in ) via PLATON.

- Space group validation : Compare experimental (e.g., P21/n ) vs. theoretical models to detect symmetry errors.

[Advanced] How to resolve discrepancies in biological assay results?

Methodological Answer:

- Dose-response curves : Repeat assays with tighter concentration ranges (e.g., 0.1–100 µM) .

- Control experiments : Include known inhibitors (e.g., NCT-503 ) to validate assay conditions.

- Metabolic stability tests : Use liver microsomes to rule out rapid degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.